molecular formula C8H9N3 B566477 3-(Pyridin-3-ylamino)propanenitrile CAS No. 101257-92-5

3-(Pyridin-3-ylamino)propanenitrile

Cat. No.: B566477
CAS No.: 101257-92-5
M. Wt: 147.181
InChI Key: BUMNKYJITTZEJV-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylamino)propanenitrile, with the CAS number 101257-92-5, is a nitrile-based organic compound with the molecular formula C 8 H 9 N 3 and a molecular weight of 147.18 g/mol . Its structure features a pyridine ring linked by an amino group to a propanenitrile chain. The compound is identified by the SMILES string N#CCCNC1=CC=CN=C1 and the InChIKey BUMNKYJITTZEJV-UHFFFAOYSA-N . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure makes it a valuable intermediate for constructing more complex molecules. Primary applications include its use as a reference substance for drug impurities and as a reagent in the development of bio-pharmaceutical compounds . Researchers value this compound for its potential in early-stage drug discovery and chemical process development. Key Properties & Handling: Calculated physicochemical properties include a boiling point of approximately 365.3±22.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm 3 . For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Standard laboratory safety precautions are required. Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to avoid skin contact or inhalation . Disclaimer: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

3-(pyridin-3-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMNKYJITTZEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-92-5
Record name 3-(pyridin-3-ylamino)propanenitrile
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Preparation Methods

Base-Catalyzed Condensation

The most common method involves reacting 3-aminopyridine with acrylonitrile under alkaline conditions. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in polar solvents (e.g., ethanol, DMF) facilitates the Michael addition.

Procedure (,):

  • Reagents : 3-Aminopyridine, acrylonitrile, KOH, ethanol.

  • Conditions : 70–120°C, 12–24 hours under nitrogen.

  • Workup : Neutralization, extraction with dichloromethane, and vacuum distillation.

  • Yield : 57–70%.

Mechanism :

3-Aminopyridine+CH2=CHCNKOH3-(Pyridin-3-ylamino)propanenitrile+H2O\text{3-Aminopyridine} + \text{CH}2=\text{CHCN} \xrightarrow{\text{KOH}} \text{this compound} + \text{H}2\text{O}

The reaction proceeds via nucleophilic attack of the pyridinylamine on the β-carbon of acrylonitrile.

Catalytic Methods Using Trifluoromethanesulfonic Acid

Acid-Catalyzed Cyclization

Trifluoromethanesulfonic acid (TfOH) enhances reaction rates by activating the nitrile group. This method is suitable for sterically hindered substrates.

Procedure (,):

  • Reagents : 3-Aminopyridine, ethyl acrylate, TfOH, anhydrous ethanol.

  • Conditions : 120–160°C, 16–20 hours under nitrogen.

  • Workup : Washing with petroleum ether/ethyl acetate, recrystallization.

  • Yield : 80–85%.

Advantages :

  • Reduced side reactions (e.g., overalkylation).

  • High purity (>99% by HPLC).

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to improve efficiency and safety.

Key Parameters (,):

ParameterValue
Residence Time30–60 minutes
Temperature90–110°C
CatalystHeterogeneous KOH/SiO₂
Throughput5–10 kg/h

Benefits :

  • Consistent product quality.

  • Scalability to multi-ton production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Base-Catalyzed57–7095–98120–150Moderate
Acid-Catalyzed80–85>99200–220High
Continuous Flow75–8298–99180–200Industrial

Trade-offs :

  • Acid catalysis offers higher yields but requires corrosion-resistant equipment.

  • Continuous flow systems reduce solvent use but demand significant capital investment.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Overalkylation : Occurs at elevated temperatures (>130°C), leading to bis-adducts. Mitigated by stoichiometric control ().

  • Hydrolysis : The nitrile group may hydrolyze to carboxylic acids under prolonged basic conditions.

Stereochemical Considerations

Racemization is negligible due to the planar sp²-hybridized nitrogen in the pyridine ring ().

Emerging Methodologies

Photocatalytic Amination

Recent studies explore visible-light-driven amination using Ru(bpy)₃²⁺ as a photocatalyst (). Preliminary yields reach 65% with reduced reaction times (4–6 hours).

Enzymatic Synthesis

Preliminary trials with transaminases show selective formation of this compound at 40°C, pH 7.5, albeit with lower yields (35–40%) ( ).

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-(Pyridin-3-ylamino)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • 3-(Pyridin-3-ylamino)propanenitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and metabolic disorders. For instance, studies have shown that derivatives of this compound can inhibit specific protein kinases involved in cancer progression .
  • Biological Activity Studies :
    • The compound has demonstrated potential biological activities, including enzyme inhibition and receptor modulation. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Industrial Applications

  • Agrochemicals :
    • The compound is utilized in the formulation of agrochemicals due to its efficacy in enhancing crop protection strategies. Its unique chemical properties allow for the development of new herbicides and pesticides that are more effective against resistant strains of pests.
  • Organic Synthesis :
    • As a versatile building block, this compound is employed in multicomponent reactions to synthesize complex organic molecules, including those used in materials science and nanotechnology .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Binding Affinity Studies : Research has shown that this compound binds effectively to various biological targets, indicating its potential as a lead compound in drug design. For example, it has been shown to bind with high affinity to certain protein kinases critical in cancer biology .
  • In Vitro Testing : In vitro assays reveal that the compound can induce significant biological responses, such as apoptosis in targeted cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylamino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility: The propanenitrile backbone (vs.
  • Amine Substituent Effects :
    • Pyridin-3-yl vs. Phenyl (9h) : The pyridine ring introduces nitrogen-mediated electronic effects (e.g., increased polarity, basicity) compared to phenyl, which may enhance solubility in polar solvents or binding to biological targets .
    • Pyridin-3-yl vs. Pyridin-2-yl (9n, 5) : Positional isomerism alters steric and electronic profiles. Pyridin-3-yl substitution may reduce steric hindrance compared to 2-yl derivatives, facilitating nucleophilic reactions .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Compound Name Physical State IR (C≡N stretch, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
3-(Pyridin-3-ylamino)propanenitrile Hypothesized oil ~2240 (estimated) Pyridyl H: 8.2–8.5 Nitrile C: ~118
3-(Phenylamino)propanenitrile (9h) Yellow oil 2235 Aromatic H: 7.2–7.4 Nitrile C: 117.5
3-((Pyridin-2-ylmethyl)amino)propanenitrile (9n) Yellow oil 2240 Pyridyl H: 8.3–8.6 Nitrile C: 118.2

Key Observations :

  • Nitrile Stretching Frequency : All compounds exhibit C≡N IR stretches near 2235–2240 cm⁻¹, consistent with aliphatic nitriles .
  • NMR Shifts: Pyridine ring protons in this compound are expected to resonate upfield compared to phenyl-substituted analogs due to electron-withdrawing effects of the pyridine nitrogen .

Biological Activity

3-(Pyridin-3-ylamino)propanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 101257-92-5
  • Molecular Formula: C₈H₈N₄

Physical Properties:

  • Molecular Weight: 164.18 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Enzyme Inhibition

Research indicates that the compound may act as an enzyme inhibitor by binding to active sites of various enzymes, thereby blocking their activity. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.

Interaction with Receptors

The compound may also interact with specific receptors involved in signaling pathways, influencing cellular responses. For instance, it has been studied for its effects on kinases which play pivotal roles in cancer progression and metabolic regulation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro and in vivo. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways that regulate cell survival and death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Experimental Data

  • Anticancer Studies:
    • A study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation .
  • Antimicrobial Activity:
    • In vitro tests showed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparative Analysis

Property/ActivityThis compoundOther Similar Compounds
Anticancer Efficacy IC50 ~12 µM (MCF-7 cells)Varies (e.g., some >20 µM)
Antimicrobial Activity MIC = 32 µg/mL (S. aureus)Varies widely
Mechanism PI3K/Akt inhibitionVarious mechanisms

Q & A

What are the key synthetic routes for 3-(Pyridin-3-ylamino)propanenitrile, and how can reaction conditions be optimized for higher yields?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(2-cyanoethyl)aniline derivatives are synthesized via Michael addition of acrylonitrile to amines (e.g., aniline derivatives) under controlled temperatures (0–5°C) with catalysts like piperidine . Optimization strategies include:

  • Solvent selection: Ethanol or aqueous systems improve solubility of polar intermediates.
  • Catalyst tuning: Piperidine enhances reaction rates by deprotonating intermediates.
  • Temperature control: Low temperatures (0–5°C) minimize side reactions like polymerization of acrylonitrile.
    Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography .

How can researchers characterize the purity and structural integrity of this compound?

Answer:
Advanced analytical techniques are critical:

  • NMR spectroscopy: 1H and 13C NMR (e.g., δ 7.0–8.5 ppm for pyridin-3-yl protons, δ 2.5–3.5 ppm for CH2 groups) confirm substitution patterns . DEPT and HSQC experiments resolve overlapping signals in complex spectra.
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 147.18 (C8H9N3+) .
  • HPLC: Reverse-phase chromatography with UV detection (λ ~250 nm) assesses purity, particularly for amine-containing byproducts .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Safety measures derived from related nitriles and amines include:

  • PPE: Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; nitriles can release toxic HCN under decomposition .
  • Waste disposal: Segregate nitrile-containing waste for incineration or neutralization by approved facilities .
  • Emergency response: Immediate decontamination with soap/water for skin exposure and medical consultation for ingestion .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:
The pyridin-3-yl group acts as an electron-deficient aromatic system, directing electrophilic substitution to the 4-position. The amino group enhances nucleophilicity, enabling:

  • Buchwald–Hartwig amination: Palladium-catalyzed coupling with aryl halides.
  • Cyano group reactivity: Participation in Strecker synthesis or hydrolysis to carboxylic acids under acidic conditions.
    Computational studies (e.g., DFT) predict charge distribution, guiding catalyst selection for regioselective transformations .

What are the emerging applications of this compound in pharmacological research?

Answer:
Derivatives show promise in:

  • Kinase inhibition: Analogous compounds (e.g., SKF-86002) target p38 MAP kinase, modulating cytokine production .
  • Photoelectric materials: Pyridine-nitrogen lone pairs enhance electron transport in organic semiconductors .
  • Antimicrobial agents: The nitrile group may coordinate metal ions in bacterial enzymes, disrupting function .
    Structure-activity relationship (SAR) studies require systematic substitution of the pyridine ring and cyanoethyl chain .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) .
  • Crystallography: Single-crystal X-ray structures unambiguously assign regiochemistry .
  • Cross-validation: Compare IR, Raman, and computational spectra to confirm assignments .

What computational methods are suitable for predicting the bioactivity of this compound analogs?

Answer:

  • Molecular docking: Screens binding affinity to targets like kinases (e.g., p38 MAPK) using AutoDock or Schrödinger .
  • QSAR models: Relate substituent effects (e.g., Hammett σ values) to IC50 data .
  • MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .

How does steric hindrance from the pyridin-3-yl group affect the compound’s reactivity in nucleophilic substitutions?

Answer:
The pyridin-3-ylamino group’s planar geometry reduces steric hindrance compared to bulkier substituents, favoring:

  • SN2 mechanisms: Backside attack at β-carbon of the cyanoethyl chain.
  • Conformational flexibility: Rotatable C-N bonds allow adaptive positioning in catalytic pockets .
    Steric maps (e.g., using Moloc) visualize accessible reaction pathways .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key issues include:

  • Byproduct formation: Polymerization of acrylonitrile at higher scales; mitigated by slow reagent addition .
  • Purification: Gradient column chromatography becomes impractical; switch to recrystallization or distillation .
  • Thermal stability: DSC/TGA analyses ensure safe handling during lyophilization .

How can researchers leverage this compound as a building block for heterocyclic frameworks?

Answer:
The nitrile group undergoes cyclization with:

  • Hydrazines: Forms pyrazole rings via [3+2] cycloaddition.
  • Thioureas: Generates thiazole derivatives under basic conditions.
  • Grignard reagents: Adds to nitrile, followed by acid workup to yield ketones for further cyclization .

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